molecular formula C14H19N3OS B482072 N-(tetrahydro-2-furanylmethyl)-N-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amine CAS No. 796888-16-9

N-(tetrahydro-2-furanylmethyl)-N-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amine

Cat. No.: B482072
CAS No.: 796888-16-9
M. Wt: 277.39g/mol
InChI Key: DRMMGUFBHCAJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tetrahydro-2-furanylmethyl)-N-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amine is a complex organic compound that features a combination of oxolane, thiophene, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydro-2-furanylmethyl)-N-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyrimidine intermediates, followed by their coupling with the oxolane moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydro-2-furanylmethyl)-N-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, N-(tetrahydro-2-furanylmethyl)-N-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amine is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in the study of biochemical pathways and molecular interactions. Its ability to interact with biological molecules makes it a valuable tool for research in areas such as enzyme inhibition and receptor binding .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the creation of advanced materials.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2-furanylmethyl)-N-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyrimidine derivatives, such as:

Uniqueness

What sets N-(tetrahydro-2-furanylmethyl)-N-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amine apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

CAS No.

796888-16-9

Molecular Formula

C14H19N3OS

Molecular Weight

277.39g/mol

IUPAC Name

2,5,6-trimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H19N3OS/c1-8-9(2)19-14-12(8)13(16-10(3)17-14)15-7-11-5-4-6-18-11/h11H,4-7H2,1-3H3,(H,15,16,17)

InChI Key

DRMMGUFBHCAJBJ-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC(=NC(=C12)NCC3CCCO3)C)C

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)NCC3CCCO3)C)C

Origin of Product

United States

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